molecular formula C16H16O2 B12090102 2-[4-(2,4-Dimethylphenyl)phenyl]acetic acid

2-[4-(2,4-Dimethylphenyl)phenyl]acetic acid

Cat. No.: B12090102
M. Wt: 240.30 g/mol
InChI Key: LSGPUIOBRSDQGT-UHFFFAOYSA-N
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Description

2-[4-(2,4-Dimethylphenyl)phenyl]acetic acid is an organic compound characterized by its unique structure, which includes a phenyl ring substituted with two methyl groups at the 2 and 4 positions, connected to another phenyl ring via an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,4-Dimethylphenyl)phenyl]acetic acid typically involves the following steps:

    Friedel-Crafts Alkylation: The initial step often involves the Friedel-Crafts alkylation of 2,4-dimethylbenzene (xylenes) with a suitable acyl chloride to form the intermediate ketone.

    Reduction: The intermediate ketone is then reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The alcohol is subsequently oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,4-Dimethylphenyl)phenyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2-[4-(2,4-Dimethylphenyl)phenyl]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which 2-[4-(2,4-Dimethylphenyl)phenyl]acetic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.

Comparison with Similar Compounds

2-[4-(2,4-Dimethylphenyl)phenyl]acetic acid can be compared with other similar compounds, such as:

    2,4-Dimethylphenylacetic acid: Lacks the additional phenyl ring, resulting in different chemical properties and reactivity.

    Phenylacetic acid: A simpler structure without the methyl substitutions, leading to different applications and reactivity.

    2,4-Dimethylbenzoic acid: Similar in having methyl groups but differs in the position of the carboxylic acid group.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both phenyl and acetic acid moieties, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

2-[4-(2,4-dimethylphenyl)phenyl]acetic acid

InChI

InChI=1S/C16H16O2/c1-11-3-8-15(12(2)9-11)14-6-4-13(5-7-14)10-16(17)18/h3-9H,10H2,1-2H3,(H,17,18)

InChI Key

LSGPUIOBRSDQGT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=C(C=C2)CC(=O)O)C

Origin of Product

United States

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